![molecular formula C22H18FN3O3S B11121871 (5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11121871.png)
(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a thiazole ring, along with various substituents such as ethoxy, methoxy, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazines, thioureas, and various aldehydes . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings .
Scientific Research Applications
(5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research, including:
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolothiazoles with different substituents, such as:
- (5Z)-5-[(4-METHOXY-3-ETHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE .
Uniqueness
The uniqueness of (5Z)-5-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18FN3O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(E)-2-(4-fluorophenyl)ethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H18FN3O3S/c1-3-29-17-10-6-15(12-18(17)28-2)13-19-21(27)26-22(30-19)24-20(25-26)11-7-14-4-8-16(23)9-5-14/h4-13H,3H2,1-2H3/b11-7+,19-13- |
InChI Key |
POGKMLQMMNUQQK-UZYLVVNOSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2)OC |
Origin of Product |
United States |
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